6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine and chlorine atoms on a triazolo[1,5-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine typically involves multi-step organic reactions. One common method is the cyclization of 2,6-dibromopyridine with chloroacetic acid under high-temperature conditions. The reaction proceeds through the formation of an intermediate complex, which upon heating, cyclizes to form the desired product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with precise temperature and pressure controls to ensure consistent product quality. The use of catalysts such as palladium or copper can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce the halogen atoms, leading to the formation of different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Derivatives with reduced halogen content.
Substitution Products: Compounds with various functional groups replacing the halogens.
Scientific Research Applications
6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.
Medicine: It has potential therapeutic applications, including the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
8-Chloro-[1,2,4]triazolo[1,5-a]pyridine
6-Bromo-8-chloro-pyridine
Properties
IUPAC Name |
6-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKIJFVZZQBSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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